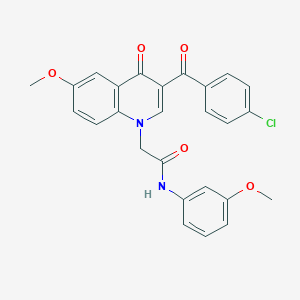

2-(3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

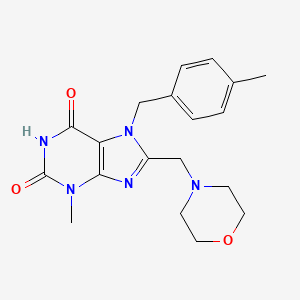

2-(3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H21ClN2O5 and its molecular weight is 476.91. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Aspects and Properties

A study on the structural aspects of amide-containing isoquinoline derivatives highlights the formation of gels and crystalline solids upon treatment with various acids, demonstrating the versatility of such compounds in forming different physical states. The research also shows how the inclusion of certain substituents can influence the fluorescence emission properties of these compounds, suggesting potential applications in fluorescence-based technologies (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Biological Activities

Another study focuses on the design and synthesis of quinazolinyl acetamides for analgesic and anti-inflammatory activities. This demonstrates the potential pharmaceutical applications of compounds within this chemical class, highlighting their efficacy in comparison to standard drugs and their mild ulcerogenic potential, which is an important consideration in drug development (Alagarsamy et al., 2015).

Antimalarial Activity

Research into the antimalarial activity and quantitative structure-activity relationships of related compounds provides insights into how substituent variations can affect biological potency against malaria, indicating the potential for developing new antimalarial agents based on these chemical frameworks (Werbel et al., 1986).

Neuroprotection and Antiviral Effects

A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro. This points to the potential use of such compounds in the treatment of viral diseases, underlining the importance of chemical modifications in enhancing biological activity (Ghosh et al., 2008).

Insecticidal Applications

The synthesis and toxicity evaluation of pyridine derivatives against cowpea aphid suggest that compounds with similar structures can possess significant insecticidal activity, which could be explored further for agricultural applications (Bakhite et al., 2014).

Mécanisme D'action

Target of Action

The primary target of this compound is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and pain.

Mode of Action

It is believed to interact with its target, prostaglandin g/h synthase 1, and modulate its activity . This interaction could lead to changes in the production of prostaglandins, thereby affecting their downstream effects.

Biochemical Pathways

The compound’s interaction with Prostaglandin G/H synthase 1 affects the prostaglandin biosynthesis pathway . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow. Therefore, modulation of this pathway can have significant downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on its interaction with Prostaglandin G/H synthase 1 and the subsequent changes in prostaglandin biosynthesis . Given the diverse roles of prostaglandins, the effects could potentially be wide-ranging.

Propriétés

IUPAC Name |

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O5/c1-33-19-5-3-4-18(12-19)28-24(30)15-29-14-22(25(31)16-6-8-17(27)9-7-16)26(32)21-13-20(34-2)10-11-23(21)29/h3-14H,15H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOLJERBIBHMOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2425209.png)

![3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425221.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2425226.png)

![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2425227.png)

![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2425228.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2425229.png)

![4-(1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2425232.png)